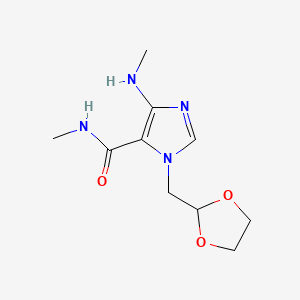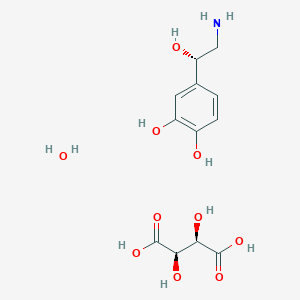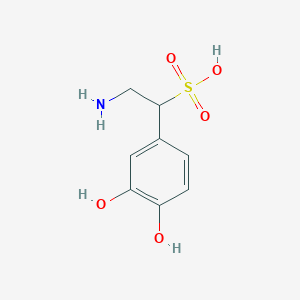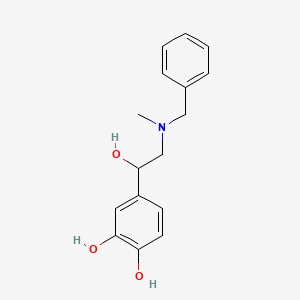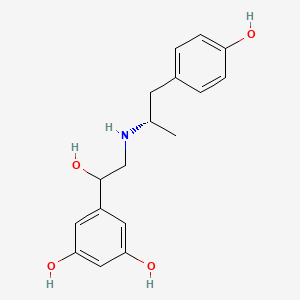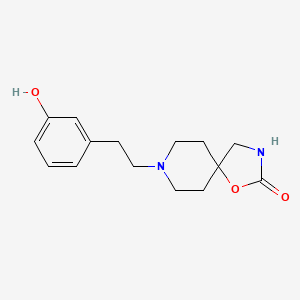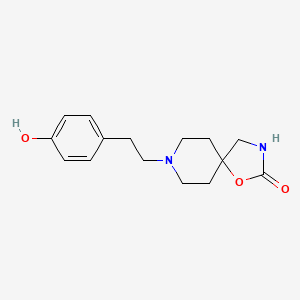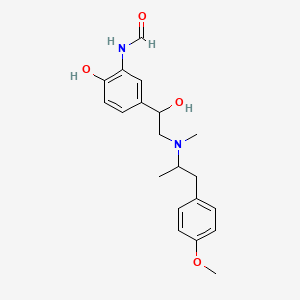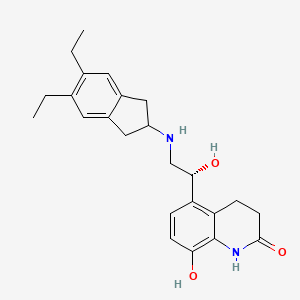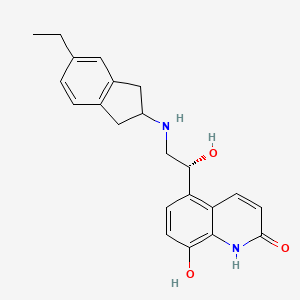
Blonanserin Impurity 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blonanserin Impurity 6 is a byproduct formed during the synthesis of Blonanserin, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. Blonanserin works by antagonizing dopamine D2 and D3 receptors as well as serotonin 5-HT2A receptors, which helps alleviate both positive and negative symptoms of schizophrenia .
Vorbereitungsmethoden
Blonanserin Impurity 6 can be synthesized through various methods. One common method involves reacting Blonanserin with n-ethylpiperazine in the presence of organic solvents like tetrahydrofuran (THF) or toluene. The reaction is typically carried out at temperatures ranging from -30°C to 150°C . Another method involves the reaction of 1-N-Boc-piperazine with chloro-4-(4-fluorophenyl)-2-pyridine to obtain the impurity .
Analyse Chemischer Reaktionen
Blonanserin Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common conditions for these reactions include varying temperatures, pressures, and the use of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Blonanserin Impurity 6 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Blonanserin.
Biology: Studies involving this compound help understand the metabolic pathways and degradation products of Blonanserin.
Medicine: Research on this impurity aids in the development of safer and more effective antipsychotic medications by identifying potential side effects and toxicities.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance .
Wirkmechanismus
Blonanserin Impurity 6 exerts its effects by interacting with various molecular targets. It binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .
Vergleich Mit ähnlichen Verbindungen
Blonanserin Impurity 6 can be compared with other similar compounds such as:
Risperidone Impurity: Both impurities are byproducts of antipsychotic drugs and have similar applications in research and industry.
Olanzapine Impurity: Like this compound, Olanzapine Impurity is used in quality control and regulatory compliance in the pharmaceutical industry.
Quetiapine Impurity: This impurity is also studied for its metabolic pathways and potential toxicities.
This compound is unique due to its specific formation during the synthesis of Blonanserin and its distinct chemical properties .
Eigenschaften
CAS-Nummer |
132810-83-4 |
|---|---|
Molekularformel |
C23H30FN3 |
Molekulargewicht |
367.51 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


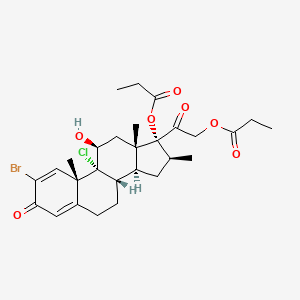
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
